molecular formula C21H20N4O3S2 B2515000 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide CAS No. 392300-64-0

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2515000
CAS RN: 392300-64-0
M. Wt: 440.54
InChI Key: SLUXJQYQYXZWQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex acetamide derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of N-(5-methyl-4-oxo-2-substituted phenyl-3H-thiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione-1-yl)-)acetamides were synthesized through a cyclocondensation reaction. This process involved the reaction of N'-substituted benzylidene-2-(3'-substituted phenyl-spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione-1-yl)acetohydrazide with thiolactic acid .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. In the second study, the novel acetamide derivatives were characterized by LCMS, IR, 1H, and 13C spectroscopies, along with elemental analysis. These techniques provided detailed information about the molecular framework and functional groups present in the compounds, which is crucial for understanding their chemical behavior and potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these acetamide derivatives are crucial for the formation of the desired products with potential anticancer properties. The cyclocondensation reaction mentioned in the first study is a key step that leads to the formation of the thiazolidine ring, which is a common feature in both sets of compounds . The second study does not detail the specific chemical reactions but mentions a linear synthesis approach, indicating a stepwise construction of the molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are determined by their molecular structure. The presence of the thiazolidine ring, oxadiazole moiety, and substituted phenyl groups suggest that these compounds would exhibit a range of physical and chemical behaviors, including solubility, melting points, and reactivity. The specific properties were not detailed in the abstracts provided, but such characteristics are typically influenced by the functional groups and overall molecular architecture of the compounds .

Anticancer Properties Analysis

The second study evaluated the synthesized acetamide derivatives for their in vitro anticancer activity against three different human leukemic cell lines: PANC-1, HepG2, and MCF7. The compound N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide showed high cytotoxicity on PANC-1 and HepG2 cell lines with IC50 values of 4.6μM and 2.2μM, respectively. Another compound was moderately cytotoxic on MCF7 with an IC50 of 15.5μM. These findings indicate the potential of these compounds as anticancer agents, with the possibility of further optimization for enhanced efficacy .

Scientific Research Applications

Anticancer Activity

The pharmacophore hybridization approach, involving 1,3,4-thiadiazole and other related moieties, has been widely used for the design of drug-like small molecules with anticancer properties. A cost-effective synthesis strategy for novel non-condensed pyrazoline-bearing hybrid molecules has shown potential in vitro anticancer activity, highlighting the therapeutic promise of these compounds in cancer treatment (Yushyn, Holota, & Lesyk, 2022).

Antibacterial and Antifungal Applications

Compounds synthesized with the indolin-1-yl and 1,3,4-thiadiazol moieties have been evaluated for their antibacterial and antifungal activities. Studies show that certain derivatives exhibit promising antibacterial and antifungal activities against various pathogenic microorganisms, indicating their potential as therapeutic agents in treating infections (Debnath & Ganguly, 2015).

Antioxidant Properties

Research on N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide compounds, which share structural similarities with the queried compound, has demonstrated antioxidant properties. These findings support the exploration of such compounds in developing treatments that require antioxidant activity (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).

Anticonvulsant Evaluation

The synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, related to the compound of interest, have shown significant anticonvulsant activity. This suggests potential applications in developing treatments for epilepsy and other seizure disorders (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Structural and Biological Analysis

The synthesis of derivatives of 1,3,4-thiadiazole, including compounds structurally related to the queried chemical, has facilitated the exploration of their antimicrobial properties. These studies contribute to a deeper understanding of the structural requisites for biological activity and offer a foundation for the design of new antimicrobial agents (Ameen & Qasir, 2017).

properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-28-16-8-6-14(7-9-16)12-18(26)22-20-23-24-21(30-20)29-13-19(27)25-11-10-15-4-2-3-5-17(15)25/h2-9H,10-13H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUXJQYQYXZWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

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